5-(Chlorodifluoromethoxy)-2-nitro-m-xylene
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Overview
Description
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene is an organic compound that belongs to the class of nitroaromatic compounds It features a xylene core substituted with a nitro group, a chlorodifluoromethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorodifluoromethoxy)-2-nitro-m-xylene typically involves the nitration of m-xylene followed by the introduction of the chlorodifluoromethoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-m-xylene is then subjected to a chlorodifluoromethylation reaction using appropriate reagents such as chlorodifluoromethane in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorodifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorodifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Chlorodifluoromethoxy)-2-amino-m-xylene.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorodifluoromethoxy)-2-nitro-m-xylene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorodifluoromethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene
- 4-(Chlorodifluoromethoxy)-2-nitro-m-xylene
- 3-(Chlorodifluoromethoxy)-2-nitro-m-xylene
Uniqueness
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene is unique due to its specific substitution pattern on the xylene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[chloro(difluoro)methoxy]-1,3-dimethyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO3/c1-5-3-7(16-9(10,11)12)4-6(2)8(5)13(14)15/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZCXQMEPHMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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